Selumetinib

Catalog No.
S548774
CAS No.
606143-52-6
M.F
C17H15BrClFN4O3
M. Wt
457.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Selumetinib

CAS Number

606143-52-6

Product Name

Selumetinib

IUPAC Name

6-(4-bromo-2-chloroanilino)-7-fluoro-N-(2-hydroxyethoxy)-3-methylbenzimidazole-5-carboxamide

Molecular Formula

C17H15BrClFN4O3

Molecular Weight

457.7 g/mol

InChI

InChI=1S/C17H15BrClFN4O3/c1-24-8-21-16-13(24)7-10(17(26)23-27-5-4-25)15(14(16)20)22-12-3-2-9(18)6-11(12)19/h2-3,6-8,22,25H,4-5H2,1H3,(H,23,26)

InChI Key

CYOHGALHFOKKQC-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

AZD6244; AZD-6244; AZD 6244; ARRY142886; ARRY 142886; ARRY-142886; ARRY886; ARRY-886; ARRY 886 ; selumetinib.

Canonical SMILES

CN1C=NC2=C1C=C(C(=C2F)NC3=C(C=C(C=C3)Br)Cl)C(=O)NOCCO

The exact mass of the compound Selumetinib is 456.00001 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 741078. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Benzimidazoles - Supplementary Records. It belongs to the ontological category of secondary amino compound in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Selumetinib (AZD6244, ARRY-142886) is a potent and highly selective inhibitor of MEK1 and MEK2, key kinases in the RAS/RAF/MEK/ERK signaling pathway. Unlike many kinase inhibitors, it functions via a non-ATP-competitive, allosteric mechanism, binding to a site distinct from the ATP pocket to inactivate the enzyme. This specific mode of action is a critical differentiator from other inhibitors and is central to its utility in studying MAPK pathway dysregulation, which is implicated in approximately 30% of cancers. This guide focuses on the procurement-relevant evidence that distinguishes Selumetinib from common in-class substitutes like Trametinib and PD0325901, as well as its hydrogen sulfate salt form.

While multiple MEK1/2 inhibitors like Trametinib and Cobimetinib are available, they are not functionally interchangeable with Selumetinib for research purposes. Critical differences in potency, pharmacokinetics, aqueous solubility, and blood-brain barrier penetration directly impact experimental outcomes and reproducibility. For instance, the choice between the Selumetinib free base (CAS 606143-52-6) and its hydrogen sulfate salt is a key procurement decision driven by formulation requirements; the free base is suitable for DMSO-based in vitro work, while the salt was developed specifically to improve aqueous solubility and bioavailability for oral in vivo administration. Substituting one for another without adjusting the experimental protocol can lead to failed studies or misleading data.

Formulation-Critical Solubility: Free Base vs. Hydrogen Sulfate Salt

A primary procurement decision lies in selecting the correct form of Selumetinib for the intended application. The free base (this product) exhibits highly pH-dependent aqueous solubility, which is low at neutral pH (3.4 µg/mL at pH 7.4). This property makes it well-suited for in vitro assays where it is typically dissolved in organic solvents like DMSO. In contrast, the hydrogen sulfate salt was specifically developed to improve aqueous solubility and oral bioavailability for in vivo and clinical use, demonstrating a 2.63-fold improvement in bioavailability in a capsule formulation compared to a free-base suspension. Therefore, selecting the free base is appropriate for DMSO-solubilized stock solutions, whereas the salt form is a more relevant comparator for studies requiring aqueous-based oral dosing formulations.

Evidence DimensionAqueous Solubility & Relative Bioavailability
Target Compound DataFree Base: 3.4 µg/mL solubility at pH 7.4; suitable for DMSO stock.
Comparator Or BaselineHydrogen Sulfate Salt: Developed for improved aqueous solubility; capsule formulation showed 263% relative bioavailability vs. free-base suspension.
Quantified Difference2.63x higher relative bioavailability for the salt formulation.
ConditionsAqueous solubility measured at 37°C; bioavailability in a human Phase I study.

Choosing the free base is ideal for in vitro work using DMSO, while the salt form is required for reproducible oral dosing studies needing enhanced aqueous solubility.

Differentiated In Vivo Profile: Low Brain Penetration for Peripheral Targeting

For in vivo studies targeting peripheral tumors, minimizing central nervous system (CNS) exposure can be critical to avoid off-target neurological effects. Selumetinib demonstrates markedly poor brain penetration. In preclinical mouse models, the total brain-to-plasma concentration ratio was extremely low, measured at 0.02 after intravenous dosing and 0.014-0.018 following oral administration. Further studies in non-human primates confirmed limited CNS penetration, with a cerebrospinal fluid (CSF) to plasma AUC ratio of just 0.4%. This characteristic makes Selumetinib a strategically advantageous choice over more brain-penetrant MEK inhibitors when the research objective is to isolate the effects of MEK inhibition on tumors outside the CNS.

Evidence DimensionBrain-to-Plasma Concentration Ratio (AUC Ratio)
Target Compound Data0.014–0.02 in mice; CSF penetration of 0.4% in non-human primates.
Comparator Or BaselineGeneral class of MEK inhibitors, some of which show higher CNS penetration.
Quantified DifferenceDemonstrates an order-of-magnitude lower concentration in the brain compared to plasma.
ConditionsIn vivo pharmacokinetic studies in wild-type mice and rhesus macaques following oral or IV administration.

This compound is preferable for in vivo models of peripheral cancers where avoiding CNS effects is essential for isolating tumor-specific responses and improving tolerability.

Potency Profile: Effective Inhibition with a Non-ATP-Competitive Mechanism

Selumetinib is a potent MEK1 inhibitor with a reported IC50 of 14 nM in cell-free enzymatic assays. In cell-based assays, it effectively inhibits ERK1/2 phosphorylation with an IC50 of 10 nM. While other MEK inhibitors like Trametinib may show sub-nanomolar potency, Selumetinib's efficacy is coupled with a distinct non-ATP-competitive mechanism. This allosteric inhibition means its activity is not influenced by fluctuating intracellular ATP concentrations, a confounding variable in many kinase studies. This provides a more stable and specific tool for dissecting MEK signaling compared to ATP-competitive inhibitors, ensuring that observed effects are due to direct MEK inhibition rather than competition with cellular energy substrates.

Evidence DimensionInhibitory Concentration (IC50) & Mechanism
Target Compound DataIC50 = 14 nM (MEK1, cell-free); IC50 = 10 nM (pERK1/2, cellular).
Comparator Or BaselineTrametinib (sub-nanomolar IC50); ATP-competitive kinase inhibitors (mechanism).
Quantified DifferencePotency in the low nanomolar range with a mechanistically distinct non-ATP-competitive profile.
ConditionsCell-free enzymatic and whole-cell phosphorylation assays.

Its non-ATP-competitive mechanism ensures consistent target engagement in cellular environments, making it a reliable tool for studying MEK signaling without artifacts from ATP level variations.

In Vivo Studies of Peripherally-Located Tumors

Due to its demonstrated low penetration of the blood-brain barrier, Selumetinib is the right choice for preclinical animal models of non-CNS cancers, such as KRAS-mutant colorectal or non-small cell lung cancers. Its use minimizes confounding neurological side effects, allowing for a clearer assessment of the agent's efficacy on peripheral tumor growth and the associated MAPK signaling pathway.

In Vitro Cellular Assays Requiring High Reproducibility

This free base form of Selumetinib is highly soluble in DMSO, making it ideal for preparing concentrated stock solutions for a wide range of in vitro experiments, including cell proliferation, apoptosis, and migration assays. Its non-ATP-competitive mechanism ensures consistent inhibition of MEK1/2 regardless of the metabolic state or ATP levels of the cultured cells, enhancing experimental reproducibility.

Preclinical Evaluation of Combination Therapies

Selumetinib is extensively documented in preclinical studies as a backbone agent in combination therapies, often with inhibitors of other pathways like PI3K or HDACs. Its well-characterized pharmacokinetic and safety profile provides a reliable baseline for assessing the synergistic or additive effects of novel compounds in various cancer models, particularly those driven by RAS/RAF mutations.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.6

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

456.00001 Da

Monoisotopic Mass

456.00001 Da

Heavy Atom Count

27

Appearance

white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

6UH91I579U

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H361 (100%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H373 (100%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H411 (100%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Selumetinib is indicated for the treatment of neurofibromatosis type 1 (NF1) in patients two years and older who have symptomatic, inoperable plexiform neurofibromas (PN).
Koselugo as monotherapy is indicated for the treatment of symptomatic, inoperable plexiform neurofibromas (PN) in paediatric patients with neurofibromatosis type 1 (NF1) aged 3 years and above
Treatment of melanoma, Treatment of neurofibromatosis type 1, Treatment of thyroid cance

Livertox Summary

Selumetinib is an oral, small molecule inhibitor of the mitogen activated protein kinase 1 and 2 (MEK1/2) that is used to treat symptomatic, refractory fibromas in neurofibromatosis type 1. Selumetinib is associated with transient and usually mild elevations in serum aminotransferase levels during therapy, but has not been linked to cases of clinically apparent acute liver injury.

Drug Classes

Breast Feeding; Lactation; Milk, Human; Antineoplastic Agents; Enzyme Inhibitors; Protein Kinase Inhibitors; Tyrosine Kinase Inhibitors; Signal Transduction Inhibitors; MEK Inhibitors
Genetic Disorder Agents, Antineoplastic Agents

NCI Cancer Drugs

Drug: Selumetinibsulfate
US Brand Name(s): Koselugo
FDA Approval: Yes
Selumetinib sulfate is approved to treat: Neurofibromatosis type 1 (NF1) in children aged 2 years and older who have plexiform neurofibromas that are causing symptoms and cannot be removed by surgery.
Selumetinib sulfate is also being studied in the treatment of other types of cancer.

Pharmacology

Selumetinib is a non-ATP-competitive mitogen-activated protein kinase kinase 1 and 2 (MEK1 and MEK2) inhibitor.[A193611] By selectively targeting MEK1 and MEK2, selumetinib is able to inhibit oncogenic downstream effects of the Raf-MEK-ERK signaling pathway, which is often overactive in certain types of cancer.[A193611] Indeed, a study investigating the effects of selumetinib in children with NF-1 found that treatment with the anti-neoplastic resulted in reduced tumor size.[A193533] Decreases in tumor-associated pain and improvements in overall function were also subjectively reported.[A193533] Selumetinib has minimal off-target activity, contributing to its impressive safety profile.[A193638]
Selumetinib is an orally active, small molecule with potential antineoplastic activity. Selumetinib is an ATP-independent inhibitor of mitogen-activated protein kinase kinase (MEK or MAPK/ERK kinase) 1 and 2. MEK 1 and 2 are dual specificity kinases that are essential mediators in the activation of the RAS/RAF/MEK/ERK pathway, are often upregulated in various cancer cells, and are drivers of diverse cellular responses, including proliferation. Inhibition of both MEK1 and 2 by selumetinib prevents the activation of MEK1/2 dependent effector proteins and transcription factors, thereby leading to an inhibition of cellular proliferation in various cancers.

Mechanism of Action

The Ras-Raf-MEK-ERK signaling cascade is known to be activated in several types of cancer, and regulates the transcription of proteins involved in apoptosis. In addition, studies have shown that mutations of the Raf component of the pathway can contribute to chemotherapy drug resistance. Ras as well as several kinases and phosphatases are responsible for regulating the Raf-MEK-ERK pathway. Often in cancers, Ras (a G-protein coupled receptor) is deregulated, allowing downstream signalling to proceed unchecked. Through several complex steps, Raf phosphorylates and activates MEK, which then phosphorylates and activates ERK. ERK is then able to exert its effects on several downstream targets. As such, therapies inhibiting upstream components of this pathway have become attractive targets for cancer treatment. Selumetinib exerts its effects by selectively inhibiting MEK1 and MEK2 which can effectively blunt the pleiotropic effects of the Ras-Raf-MEK-ERK cascade. By inhibiting this oncogenic pathway, selumetinib reduces cell proliferation, and promotes pro-apoptotic signal transduction.

KEGG Target based Classification of Drugs

Protein kinases
Serine/threonine kinases
STE group
MAP2K (MEK) [HSA:5604 5605] [KO:K04368 K04369]

Pictograms

Health Hazard Environmental Hazard Irritant

Corrosive;Irritant;Health Hazard;Environmental Hazard

Other CAS

606143-52-6

Absorption Distribution and Excretion

Based on several studies investigating selumetinib at various doses in both pediatric and adult populations, the Tmax generally ranges between 1- 1.5 hours. In healthy adults, the mean absolute oral bioavailability was reported to be 62%. Selumetinib should be administered on an empty stomach since food significantly decreases serum concentrations of the drug.
Approximately 59% of selumetinib is eliminated in the feces, while 33% is eliminated in the urine.
The mean apparent volume of distribution of selumetinib at steady state in pediatric patients ranged from 78 L to 171 L. A study in healthy adult males found a mean apparent volume of distribution of 146 L. Another study observing the pharmacokinetic effects of various selumetinib doses and regimens in select Japanese patients found that the apparent volume of distribution values at steady-state ranged from 73.2 - 148.1 L.
The clearance of selumetinib in pediatric patients is 8.8 L/hr. A study in healthy adult males found a clearance value of 15.7 L/hr. Another study observing the pharmacokinetic effects of various selumetinib doses and regimens in select Japanese patients found clearance values that ranged from 9.2 - 15.9 L/hr.

Metabolism Metabolites

Selumetinib is heavily metabolized in the liver and the proposed metabolic pathway is as follows: Hydrolysis of selumetinib’s amide functional group produces M15 (AZ13326637), which contains a carboxylic acid. Elimination of the ethanediol moiety from the parent compound results in the formation of the primary amide M14 (AZ12791138) metabolite. Amide hydrolysis transforms M14 into M15, glucuronidation and further oxidation of M14 leads to M2, M6 and M1, and N-demethylation of M14 produces M12. The amide glucuronide (M2) is thought to be the major circulating metabolite. Demethylation of selumetinib produces the pharmacologically active M8 (AZ12442942), and further oxidation of M8 leads to M11. Glucuronidation of M8 produces M3 or M5, and elimination of the ethanediol moiety from M8 results in a primary amide, producing M12. Although the N-demethylated metabolite (M8) accounts for <10% of the circulating metabolites, it is responsible for approximately 21-35% of any observed pharmacological activity. Ribose conjugation transforms M12 into M9, while oxidation of M12 leads to M10 and M13 metabolites. Glucuronidation of M10 produces M1. Direct glucuronidation of selumetinib produces M4 or M7, which can both eventually transform into M3 and M5 metabolites.

Wikipedia

Selumetinib

Biological Half Life

Selumetinib is characterized by a short half-life. The elimination half-life associated with a dose of 25 mg/m2 in pediatric patients is 6.2 hours. In a study observing the pharmacokinetic effects of various selumetinib regimens in select Japanese patients, the half-life ranged from 9.2- 10.6 hours. In other studies where selumetinib 75 mg is administered twice daily, the half-life is reported to be approximately 13 hours.

Use Classification

Human drugs -> Orphan -> Antineoplastic agents -> Human pharmacotherapeutic group -> EMA Drug Category
Human Drugs -> EU pediatric investigation plans
Human drugs -> Rare disease (orphan)

Dates

Last modified: 08-15-2023

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https://web.archive.org/web/20220613065401/https://www.ebs.tga.gov.au/servlet/xmlmillr6?dbid=ebs%2FPublicHTML%2FpdfStore.nsf&docid=0D6160A0F721AD95CA25879F003CAC27&agid=%28PrintDetailsPublic%29&actionid=1. Archived from the original on 13 June 2022. {{cite web}}: Missing or empty |title= (help)

"AusPAR: Selumetinib". Therapeutic Goods Administration (TGA). 31 May 2022. Archived from the original on 31 May 2022. Retrieved 13 June 2022.

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Patel YT, Daryani VM, Patel P, Zhou D, Fangusaro J, Carlile DJ, et al. (May 2017). "Population Pharmacokinetics of Selumetinib and Its Metabolite N-desmethyl-selumetinib in Adult Patients With Advanced Solid Tumors and Children With Low-Grade Gliomas". CPT: Pharmacometrics & Systems Pharmacology. 6 (5): 305–314. doi:10.1002/psp4.12175. PMC 5445231. PMID 28326681.

Dymond AW, Howes C, Pattison C, So K, Mariani G, Savage M, et al. (November 2016). "Metabolism, Excretion, and Pharmacokinetics of Selumetinib, an MEK1/2 inhibitor, in Healthy Adult Male Subjects". Clinical Therapeutics. 38 (11): 2447–2458. doi:10.1016/j.clinthera.2016.09.002. PMID 27751676.

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Clinical trial number NCT01362803 for "AZD6244 Hydrogen Sulfate for Children With Nervous System Tumors" at ClinicalTrials.gov. Accessed 14 April 2021.

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"Assess Efficacy & Safety of Selumetinib in Combination With Docetaxel in Patients Receiving 2nd Line Treatment for v-Ki-ras2 Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) Positive NSCLC (SELECT-1)". ClinicalTrials.gov. 2 September 2013. Archived from the original on 11 April 2020. Retrieved 10 April 2020.

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